molecular formula C16H17N2OD7.HCl B602540 Ropinirole-d7 Hydrochloride CAS No. 1261396-31-9

Ropinirole-d7 Hydrochloride

Cat. No. B602540
M. Wt: 303.88
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A four-step, three-stage synthesis of the API ropinirole hydrochloride has been developed from a commercially available naphthalene derivative . The new route has half the step-count and twice the overall yield of the current manufacturing process .


Molecular Structure Analysis

Ropinirole-d7 Hydrochloride has a molecular formula of C16H18D7ClN2O . Its molecular weight is 303.88 .


Chemical Reactions Analysis

Ropinirole-d7 Hydrochloride is intended for use as an internal standard for the quantification of ropinirole by GC- or LC-MS . It is selective for dopamine D2 over D1 receptors .

Scientific Research Applications

1. Development of Ropinirole-loaded Self-Nanoemulsifying Drug Delivery System

  • Summary of Application: This research aimed to develop a Ropinirole-loaded self-Nanoemulsifying Drug Delivery system. Ropinirole has limited oral bioavailability due to substantial first-pass metabolism, which ultimately results in poor oral bioavailability and reduces plasma drug concentration and an overall reduction in therapeutic effects .
  • Methods of Application: The solvent system for the liquid Self-NanoEmulsifying Drug Delivery System (SNEDDS) was optimized using Box-Behnken Design, where the concentration of oil (X1), surfactant (X2), and co-surfactant (X3) were taken as independent variables . The formulated liquid SNEDDS were then converted into solid SNEDDS by the adsorption method for improving patient compliance .
  • Results: The obtained mean droplet size of the formulated SNEDDS was 96.71 nm, and the rate of emulsification was 22 s . In vitro drug release studies show better release from solid and liquid SNEDDS when compared to pure suspension .

2. Ropinirole Hydrochloride for Amyotrophic Lateral Sclerosis

  • Summary of Application: This research assessed the safety and feasibility of Ropinirole in ALS patients to verify its efficacy .
  • Methods of Application: A randomized feasibility trial of ALS was conducted. Twenty participants with ALSFRS-R scores greater than 2 points were randomly assigned using dynamic allocation to receive ropinirole or placebo for 24 weeks in the double-blind period .
  • Results: The incidences of adverse events, most of which had been reported previously, were similar within both groups . Notably, the incidence of gastrointestinal disorders (mainly, temporary mild nausea and diarrhoea) was high at 76·9% in the ropinirole group (14·3% in the placebo group) . There were no significant differences in the ALSFRS-R score and combined assessment of function and survival scores during the double-blind period for 6 months .

3. Treatment of Parkinson’s Disease

  • Summary of Application: Ropinirole is used for the treatment of Parkinson’s Disease. It helps relieve symptoms such as stiffness, tremors, muscle spasms, and poor muscle control associated with Parkinson’s Disease .
  • Methods of Application: Ropinirole is administered orally. The dosage is carefully titrated based on the patient’s response and tolerance .

4. Treatment of Restless Legs Syndrome

  • Summary of Application: Ropinirole is used for the treatment of moderate-to-severe primary Restless Legs Syndrome (Ekbom syndrome) .
  • Methods of Application: Ropinirole is administered orally. The dosage is carefully titrated based on the patient’s response and tolerance .

5. Treatment of Periodic Limb Movement Disorder

  • Summary of Application: Ropinirole is sometimes used off-label for the treatment of Periodic Limb Movement Disorder (PLMD). PLMD is a condition characterized by twitching, flexing, and jerking movements of the legs and arms during sleep .
  • Methods of Application: Ropinirole is administered orally. The dosage is carefully titrated based on the patient’s response and tolerance .

6. Treatment of Dystonia

  • Summary of Application: Ropinirole is sometimes used off-label for the treatment of Dystonia, a neurological movement disorder syndrome in which sustained or repetitive muscle contractions result in twisting and repetitive movements or abnormal fixed postures .
  • Methods of Application: Ropinirole is administered orally. The dosage is carefully titrated based on the patient’s response and tolerance .

Safety And Hazards

Ropinirole-d7 Hydrochloride is harmful if swallowed . It is very toxic to aquatic life with long-lasting effects . Some people taking ropinirole have fallen asleep during normal daytime activities such as working, talking, eating, or driving . You may have increased sexual urges, unusual urges to gamble, or other intense urges while taking ropinirole .

Future Directions

Ropinirole-d7 Hydrochloride is used to treat symptoms of Parkinson’s disease (stiffness, tremors, muscle spasms, and poor muscle control) and restless legs syndrome (RLS) . Only immediate-release ropinirole (Requip) is approved to treat either Parkinson symptoms or RLS . Extended-release ropinirole (Requip XL) is approved only to treat Parkinson symptoms . Future research may focus on improving the delivery and effectiveness of this medication.

properties

IUPAC Name

4-[2-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,3D2,9D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXHAEQXIBQUEZ-DWPKPNNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ropinirole-d7 Hydrochloride

Synthesis routes and methods I

Procedure details

A mixture of 5.83 g (16.9 mmoles) of 2-nitro-6-(2-di-n-propylaminoethyl)-phenyl acetic acid hydrochloride and 0.6 g of 5% palladium-on-carbon in 250 cc of ethanol was hydrogenated at moderate pressure over 5.5 hours. The catalyst was filtered, washed with ethanol, and the filtrate evaporated to dryness in vacuo. The white residue was crystallized from 550 cc of hot acetonitrile to give 3.89 g of 4-(2-di-n-propylaminoethyl)-2(3H)-indolone hydrochloride, mp 240°-2°.
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Synthesis routes and methods II

Procedure details

2-Nitro-6-[2-(N,N-Di-n-propyl amino)ethyl]phenyl acetic acid hydrochloride (100 g) is dissolved methanol (2000 ml) and then hydrogenated in presence of 10% Palladium on charcoal. The reaction mixture is filtered to obtain clear solution. Methanol is distilled out under vacuum at 50° C. Isopropanol (100 ml) is added to the residue and it is cooled, filtered and washed with isopropanol to obtain light yellow crystalline Ropinirole hydrochloride. The product is dried at 60-70° C. under vacuum. Yield 65-75 g.
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Synthesis routes and methods III

Procedure details

The process as shown above comprises conversion of 2-methyl-3-nitro phenyl acetic acid (II) with thionyl chloride to 2-Methyl-3-nitro-phenylacetyl chloride (III), which upon reaction with Di-n-propyl amine (DPA) gives 2-Methyl-3-nitro phenyl-N,N-di-n-propyl acetamide (IV) in syrup form. This intermediate (IV) is further reduced with Borane/THF and subsequent treatment with HCl/NaOH to give 2-Methyl-3-nitro phenyl ethyl-N,N-di-n-propyl amine (V). Further, compound (V) is treated with Na metal, Ethanol and diethyl oxalate to obtain Ethyl 6-(2-di-n-propylaminoethyl)-2-nitrophenyl pyruvate (VI), which is further treated with hydrogen peroxide , NaOH and HCl and converted to 6-(2-Di-n-propylaminoethyl)-2-nitro phenyl acetic acid hydrochloride (VII). This intermediate is reduced with palladium/carbon to give Ropinirole hydrochloride (Ia).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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